Bis(2-methoxyphenyl)phosphine
CAS No.: 10177-79-4
Cat. No.: VC21229227
Molecular Formula: C14H15O2P
Molecular Weight: 246.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10177-79-4 |
---|---|
Molecular Formula | C14H15O2P |
Molecular Weight | 246.24 g/mol |
IUPAC Name | bis(2-methoxyphenyl)phosphane |
Standard InChI | InChI=1S/C14H15O2P/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,17H,1-2H3 |
Standard InChI Key | HFEAMIKDDWKNAG-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1PC2=CC=CC=C2OC |
Canonical SMILES | COC1=CC=CC=C1PC2=CC=CC=C2OC |
Introduction
Chemical Structure and Identification
Bis(2-methoxyphenyl)phosphine is an organophosphorus compound with the molecular formula C₁₄H₁₅O₂P. The structure consists of a phosphorus atom bonded to two 2-methoxyphenyl groups and one hydrogen atom. The compound is characterized by the presence of methoxy groups at the ortho positions of the phenyl rings, which creates a unique electronic environment around the phosphorus center.
Chemical Identifiers
The compound can be identified through various systematic nomenclature and registry numbers, which are essential for proper classification and reference in scientific literature:
Identifier Type | Value |
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IUPAC Name | Bis(2-methoxyphenyl)phosphine |
CAS Registry Number | 10177-79-4 |
Molecular Formula | C₁₄H₁₅O₂P |
Molecular Weight | 246.24 g/mol |
European Community (EC) Number | 687-378-6 |
Synonyms | Bis(2-methoxyphenyl)phosphane, Phosphine, bis(2-methoxyphenyl)- |
Physical and Chemical Properties
The physical and chemical properties of bis(2-methoxyphenyl)phosphine determine its behavior in various chemical reactions and applications. Understanding these properties is crucial for researchers working with this compound.
Physical Properties
Bis(2-methoxyphenyl)phosphine is characterized as a solid at standard conditions. The compound's physical state and appearance are important considerations for handling and processing .
Chemical Reactivity
Like other tertiary phosphines, bis(2-methoxyphenyl)phosphine acts as a Lewis base due to the lone pair on the phosphorus atom. This reactivity allows it to form coordination bonds with transition metals, making it valuable as a ligand in organometallic chemistry. The methoxy groups at the ortho position can also participate in interactions that influence the compound's coordination behavior.
The phosphine can undergo oxidation to form phosphine oxide, a reaction that is relevant both in synthetic applications and in understanding the compound's stability in air. The synthesis of bis(2-methoxyphenyl)phosphine oxide is described in detail in patent literature, highlighting the importance of this derivative .
Synthesis Methods
Several synthetic routes have been developed for the preparation of bis(2-methoxyphenyl)phosphine and its derivatives, each with distinct advantages and limitations.
Traditional Synthetic Approaches
Based on methods described for similar compounds, traditional approaches to synthesizing bis(2-methoxyphenyl)phosphine typically involve organometallic reagents:
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Metal-halogen exchange: This approach involves reacting 1-bromo-2-methoxybenzene with butyllithium (BuLi) to generate an organolithium reagent, which can then be treated with an appropriate chlorophosphine (such as PPhCl₂) to yield the desired phosphine product .
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Direct ortho-metallation: Anisole can undergo direct ortho-metallation with BuLi, followed by reaction with the appropriate chlorophosphine to generate methoxyphenyl-substituted phosphines .
These methods, while effective, often require careful control of reaction conditions due to the sensitivity of organolithium reagents to moisture and air.
Advanced Synthetic Methods
More recent approaches focus on improving yield, selectivity, and operational simplicity. A notable method described for the synthesis of bis(2-methoxyphenyl)phosphine oxide (which could be reduced to obtain the phosphine) involves:
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Reacting anisole with triethyl phosphate in a suitable solvent to obtain bis(2-methoxyphenyl)ethyl phosphonate.
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Hydrogenating and reducing this intermediate using catalysts such as Raney nickel or palladium on carbon, typically at hydrogen pressures of 1-2.5 MPa and temperatures of 80-150°C .
This method offers advantages including "simple reaction route, high product yield and good quality," with the resulting bis(2-methoxyphenyl)phosphine oxide having a purity exceeding 98% .
Hazard Code | Description | Warning Category |
---|---|---|
H228 | Flammable solid | Danger: Flammable solids |
H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |
These classifications are based on aggregated information from multiple notifications to the ECHA C&L Inventory .
Applications in Coordination Chemistry
One of the most significant applications of bis(2-methoxyphenyl)phosphine is as a ligand in coordination chemistry, where it forms complexes with various transition metals.
Catalytic Applications
Phosphine-metal complexes are widely employed as catalysts in various organic transformations. The electronic and steric properties of bis(2-methoxyphenyl)phosphine, influenced by the ortho-methoxy substituents, can be tuned to optimize catalytic performance.
Related palladium complexes with similar phosphine ligands have been used in methoxycarbonylation reactions, suggesting potential applications for bis(2-methoxyphenyl)phosphine complexes in catalysis . These applications leverage the unique coordination properties of the phosphine to facilitate chemical transformations under mild conditions.
Related Compounds and Derivatives
Bis(2-methoxyphenyl)phosphine belongs to a family of organophosphorus compounds with various substitution patterns and functional group modifications.
Phosphine Oxides and Chalcogenides
The phosphine can be converted to various derivatives, including:
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Bis(2-methoxyphenyl)phosphine oxide: This oxidized form is an important intermediate in the preparation of polyketone ligands. Its synthesis has been optimized to achieve high purity and yield, as described in patent literature .
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Bis(2-methoxyphenyl)(phenyl)phosphine selenide: This selenium derivative has been characterized by X-ray crystallography, revealing a Se=P bond length of 2.1170(7) Å and a cone angle of 176.0°. The crystal structure shows intramolecular C—H⋯Se interactions and intermolecular C—H⋯Se interactions that contribute to the molecular packing .
These derivatives offer modified electronic and steric properties compared to the parent phosphine, expanding the range of potential applications.
Other Methoxyphenyl-Substituted Phosphines
Variations in the substitution pattern of methoxyphenyl groups lead to a diverse array of related phosphines:
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Bis(m-methoxyphenyl)(p-methoxyphenyl)phosphine: This compound differs from bis(2-methoxyphenyl)phosphine in the position of the methoxy substituents (meta and para vs. ortho), resulting in distinct electronic and steric properties .
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Methoxyphenyl-substituted bis(picolyl)phosphines: These compounds incorporate picolyl groups alongside methoxyphenyl substituents, creating multidentate ligands with hemilabile characteristics and potential applications in coordination chemistry .
The diversity of methoxyphenyl-substituted phosphines allows for fine-tuning of properties to meet specific requirements in various applications.
Citations Tandfonline.com. (2016). Synthesis of two p-methoxyphenyl substituted phosphines. https://www.tandfonline.com/doi/abs/10.1080/10426507.2016.1192626?journalCode=gpss20 PubChem. (2025). Bis(2-methoxyphenyl)phosphine | C14H15O2P | CID 11679785. https://pubchem.ncbi.nlm.nih.gov/compound/11679785 NCBI. (2009). trans-Bis[bis(2-methoxyphenyl)phenylphosphine-κP. https://pmc.ncbi.nlm.nih.gov/articles/PMC2971441/ NCBI. (2010). Bis(2-methoxyphenyl)(phenyl)phosphine selenide - PMC. https://pmc.ncbi.nlm.nih.gov/articles/PMC3050330/ Chemistry-Europe.onlinelibrary.wiley.com. (2016). Methoxyphenyl Substituted Bis(picolyl)phosphines and Phosphine. https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/ejic.201600032 Patents.google.com. (2019). Synthesis method of bis (2-methoxyphenyl) phosphine oxide. https://patents.google.com/patent/CN110590837B/en
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